3-(P-tolyl)pyrrolidine-2-carboxylic acid

Catalog No.
S13774576
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(P-tolyl)pyrrolidine-2-carboxylic acid

Product Name

3-(P-tolyl)pyrrolidine-2-carboxylic acid

IUPAC Name

3-(4-methylphenyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)

InChI Key

ROAUUQRQVSCSAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCNC2C(=O)O

3-(P-tolyl)pyrrolidine-2-carboxylic acid is an organic compound featuring a pyrrolidine ring substituted with a p-tolyl group and a carboxylic acid functional group. The molecular formula of this compound is C12H15NO2, indicating it contains 12 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The presence of the p-tolyl group enhances its lipophilicity and may influence its biological interactions.

Typical for carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when reacted with amines under acidic or basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of pyrrolidine derivatives.

Additionally, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aromatic p-tolyl group.

3-(P-tolyl)pyrrolidine-2-carboxylic acid has been studied for its potential biological activities. Compounds with similar structures have shown promise in medicinal chemistry, particularly as enzyme inhibitors. For instance, derivatives of pyrrolidine-2-carboxylic acids have been investigated for their ability to inhibit beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease . The p-tolyl substitution may enhance binding affinity to biological targets due to increased hydrophobic interactions.

Several synthetic routes can be employed to prepare 3-(P-tolyl)pyrrolidine-2-carboxylic acid:

  • Pyrrolidine Formation: Starting from commercially available p-tolylamine and a suitable α,β-unsaturated carboxylic acid via cyclization reactions.
  • Direct Carboxylation: Utilizing carbon dioxide in the presence of a base to introduce the carboxylic acid group onto a pyrrolidine precursor.
  • Functional Group Modification: Starting from a pyrrolidine derivative and introducing the p-tolyl group through electrophilic aromatic substitution reactions.

Each method may offer different yields and purities depending on the reaction conditions.

3-(P-tolyl)pyrrolidine-2-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block in drug design, particularly for neuroprotective agents.
  • Biochemical Research: As a tool compound for studying enzyme inhibition mechanisms.
  • Material Science: In the synthesis of polymers or materials that require specific functional properties.

Studies involving 3-(P-tolyl)pyrrolidine-2-carboxylic acid typically focus on its interactions with biological macromolecules like proteins. For example:

  • Enzyme Binding Studies: Evaluating how the compound interacts with BACE-1 or other relevant enzymes using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Molecular Docking Simulations: Computational studies to predict binding affinities and orientations within active sites of target enzymes.

These studies can provide insights into how structural features influence biological activity.

Several compounds share structural similarities with 3-(P-tolyl)pyrrolidine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Oxopyrrolidine-3-carboxylic AcidContains an oxo group at position 5Known for potent BACE-1 inhibition
Pyrrolidine-2-carboxylic AcidLacks aromatic substitutionSimpler structure, less lipophilic
N-Methylpyrrolidine-2-carboxylic AcidMethyl substitution at nitrogenAlters basicity and potentially affects solubility
P-TolylpyrrolidineSimilar aromatic substitutionMay have different biological activity profiles

3-(P-tolyl)pyrrolidine-2-carboxylic acid stands out due to its specific combination of lipophilicity from the p-tolyl group and the structural integrity provided by the pyrrolidine ring, which may enhance its biological interactions compared to simpler analogs.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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